molecular formula C9H8FN3S B185735 5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine CAS No. 39181-53-8

5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine

Cat. No. B185735
CAS RN: 39181-53-8
M. Wt: 209.25 g/mol
InChI Key: KMYBNTVFQUSIQM-UHFFFAOYSA-N
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Description

“5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine” is a chemical compound with the CAS Number: 39181-53-8 . Its molecular weight is 209.25 and its IUPAC name is 5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-ylamine .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C9H8FN3S/c10-7-4-2-1-3-6(7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) . This code provides a specific string of characters that represent the 2D structure of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.25 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

1. Urease Inhibitory Activity

  • Application Summary : This compound has been used in the design, synthesis, and evaluation of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives for their urease inhibitor activities .
  • Methods of Application : The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The molecular docking simulation were performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .
  • Results or Outcomes : The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM . This is significantly lower than the IC50 values of standard inhibitors thiourea and hydroxyurea, which are 22.00 and 100.00 µM, respectively .

2. DNA Interactions

  • Application Summary : The compound has been used in the synthesis and characterization of 5-[substituted]-1, 3, 4-thiadiazol-2-amines . These compounds have been evaluated for their interactions with DNA .
  • Methods of Application : The compounds were characterized by spectroscopic methods such as 1H-NMR, 13C{1H}-NMR, FT-IR, and LC-MS . The DNA binding interactions were studied using absorption and fluorescence spectroscopy .
  • Results or Outcomes : The results reveal that the compounds are avid binders to DNA . A DNA cleavage study with pUC18 DNA using gel electrophoresis indicates the compounds are able to cleave DNA in presence of oxidant H2O2 .

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S/c10-7-4-2-1-3-6(7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYBNTVFQUSIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353436
Record name 5-(2-fluorobenzyl)[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine

CAS RN

39181-53-8
Record name 5-(2-fluorobenzyl)[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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